{(S)-2-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.:
Cat. No.: VC13475382
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H26N2O4 |
|---|---|
| Molecular Weight | 298.38 g/mol |
| IUPAC Name | 2-[(2S)-2-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17(11-6-7-11)9-12-5-4-8-16(12)10-13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | HKGJGVVZDJIIHG-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C[C@@H]1CCCN1CC(=O)O)C2CC2 |
| SMILES | CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1CCCN1CC(=O)O)C2CC2 |
Introduction
Chemical Structure and Stereochemistry
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted with:
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A cyclopropylamino group at the 2-position, protected by a tert-butoxycarbonyl (Boc) moiety.
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An acetic acid side chain at the 1-position.
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₆N₂O₄ | |
| Molecular Weight | 298.38 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| SMILES | O=C(O)CN1[C@H](CN(C(OC(C)(C)C)=O)C2CC2)CCC1 |
The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic reactions . The cyclopropane ring introduces steric constraints, influencing conformational flexibility .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step sequence:
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Alkylation of Pyrrolidine: Introduction of the cyclopropylamino group using bromocyclopropane or similar reagents .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the secondary amine .
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Acetic Acid Coupling: Attachment of the acetic acid moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Critical Steps:
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Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (S)-configuration .
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Purification: Reverse-phase HPLC or column chromatography achieves >95% purity .
Industrial-Scale Production
| Parameter | Optimization Strategy | Outcome |
|---|---|---|
| Yield | Continuous flow reactors | ~85% yield |
| Catalyst | Pd/C for nitro reductions | Reduced byproducts |
| Solvent System | THF/water mixtures | Improved solubility |
Data from highlight the role of automated reactors in scaling production.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| logP | 1.8 ± 0.2 | HPLC |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | Shake-flask assay |
| Stability | Stable at −20°C (desiccated) | Accelerated aging |
The Boc group reduces polarity, enhancing membrane permeability . The acetic acid moiety allows salt formation (e.g., sodium salt) for improved bioavailability .
Applications in Drug Discovery
Intermediate in Peptide Synthesis
The compound serves as a building block for:
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Cyclophilin Inhibitors: Potentiates antifibrotic activity in metabolic dysfunction-associated steatohepatitis (MASH) .
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HTT-Lowering Agents: Modulates huntingtin pre-mRNA splicing in Huntington’s disease models .
Pharmacological Targets
| Target | Mechanism | IC₅₀/Potency |
|---|---|---|
| Cyclophilin B | Binds Pro-rich domains | 0.046 µM |
| Spliceosome Complex | Alters RNA splicing | EC₅₀ = 0.12 µM |
Data from suggest low nanomolar activity in cellular assays.
Challenges and Future Directions
Synthetic Hurdles
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Stereochemical Purity: Racemization risks during Boc deprotection .
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Cost-Efficiency: High catalyst loading in Pd-mediated steps .
Pharmacokinetic Optimization
| Issue | Strategy | Outcome |
|---|---|---|
| P-gp Efflux | Structural rigidity | Efflux ratio = 2.9 |
| Metabolic Stability | Deuterium incorporation | t₁/₂ = 4.2 h (human) |
Ongoing research focuses on prodrug derivatives (e.g., ethyl esters) to enhance oral absorption .
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